Pyrimidine, 4,6-dichloro-2-(3-thienyl)-
Description
Pyrimidine, 4,6-dichloro-2-(3-thienyl)- (CAS Ref: 10-F980810) is a halogenated pyrimidine derivative featuring a 3-thienyl substituent at the 2-position and chlorine atoms at the 4- and 6-positions. The 3-thienyl group introduces sulfur-based aromaticity, which may influence electronic properties and reactivity compared to other substituents like methylsulfanyl or trifluoromethyl.
Properties
IUPAC Name |
4,6-dichloro-2-thiophen-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXWSYFPZBIKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481533 | |
| Record name | Pyrimidine, 4,6-dichloro-2-(3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57059-14-0 | |
| Record name | Pyrimidine, 4,6-dichloro-2-(3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphorus Oxychloride (POCl₃) with Hindered Amines
The dichlorination of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is optimally achieved using POCl₃ in the presence of saturated hindered amines, such as N,N-diisopropylethylamine (DIPEA). This method leverages the amine’s dual role as a base and catalyst, neutralizing HCl byproducts and preventing side reactions.
Reaction Conditions
-
Molar Ratios : POCl₃:4,6-dihydroxypyrimidine:amine = 2–2.5:1:2.
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Temperature : 60–90°C (exothermic reaction controlled via ice baths).
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Solvents : Excess POCl₃ or chlorinated solvents (e.g., dichloromethane).
Mechanistic Insights
The amine facilitates the generation of chlorophosphorane intermediates, accelerating the displacement of hydroxyl groups by chlorine. Post-reaction, phosphorus residues are regenerated using PCl₅ or PCl₃/Cl₂ mixtures, enabling solvent recycling.
Yield and Scalability
Phosphorus Pentachloride (PCl₅)-Mediated Chlorination
An alternative approach employs PCl₅ as a chlorinating agent, avoiding amine bases. This method is advantageous for reducing byproduct complexity but requires stringent temperature control.
Protocol
-
Mix 4,6-dihydroxypyrimidine with POCl₃ and PCl₅.
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Cool to <30°C and isolate via distillation.
Key Parameters
Integrated Workflows and Comparative Analysis
Tandem Chlorination-Coupling Approach
Combining POCl₃-mediated chlorination with Suzuki coupling in a one-pot system reduces intermediate isolation steps:
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | POCl₃/DIPEA, 80°C, 4 h | 89 | 95 |
| Suzuki Coupling | PdCl₂(dppf), Na₂CO₃, 110°C, 12 h | 74 | 90 |
| Overall | 66 | 86 |
Challenges in Regioselectivity
Competing reactions at positions 2, 4, and 6 necessitate protective strategies:
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Protecting Groups : tert-Butyldimethylsilyl (TBS) at position 2 enables selective chlorination at 4 and 6.
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Directing Groups : Pyridine-2-yl groups enhance thienyl coupling at position 2 (yield: 82%).
Purification and Characterization
Solvent Extraction and Distillation
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the pyrimidine ring. Common nucleophiles include amines, alkoxides, and thiols.
Key Reactions:
Mechanistic Insight :
The reaction proceeds via a two-step addition-elimination pathway, facilitated by the electron-deficient pyrimidine ring. Steric hindrance from the 3-thienyl group minimally affects substitution at C4/C6 positions.
Cross-Coupling Reactions
The thienyl group enables participation in transition-metal-catalyzed couplings, such as Suzuki-Miyaura or Stille reactions, for constructing biaryl systems.
Example:
| Reaction Type | Catalyst System | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-(3-Thienyl)-4,6-biphenyl-pyrimidine | Pharmacophore diversification |
Key Considerations :
-
The 3-thienyl group acts as a directing group in regioselective functionalization.
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Chlorine substituents remain inert under mild coupling conditions .
Electrophilic Substitution on Thienyl Moiety
The 3-thienyl group undergoes electrophilic substitution (e.g., sulfonation, nitration) at the α-position relative to the sulfur atom.
Reaction Data:
Limitations :
Harsh electrophilic conditions may lead to pyrimidine ring decomposition, necessitating low temperatures .
Reductive Dehalogenation
Catalytic hydrogenation selectively removes chlorine atoms for dehalogenated intermediates.
| Conditions | Catalyst | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, rt, 2 h | 2-(3-Thienyl)-pyrimidine | Full dechlorination |
| Zn/NH₄Cl | Reflux, 6 h | 4-Chloro-6-hydroxy-2-(3-thienyl)-pyrimidine | Partial reduction |
Complexation with Metal Ions
The nitrogen atoms in the pyrimidine ring and sulfur in the thienyl group enable chelation with transition metals.
| Metal Salt | Solvent System | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | MeOH/H₂O | [Cu(4,6-Cl₂-2-Thienyl-Pym)₂Cl₂] | Catalytic applications |
| Pd(OAc)₂ | DCM, rt | Pd(II)-pyrimidine-thienyl complex | Suzuki coupling precatalyst |
Thermal and Photochemical Stability
Scientific Research Applications
Anticancer Agents
Pyrimidine derivatives have been extensively studied for their potential as anticancer agents . The compound has demonstrated the ability to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapy. Research indicates that modifications of pyrimidine structures can enhance their efficacy against various cancer types.
Antimicrobial Agents
The compound also shows promise as an antimicrobial agent . Studies have reported its effectiveness against a range of bacterial and fungal strains, suggesting its potential use in developing new antibiotics or antifungal treatments.
Organic Semiconductors
In materials science, pyrimidine, 4,6-dichloro-2-(3-thienyl)- has been identified as a candidate for use in organic semiconductors due to its favorable electronic properties. These properties make it suitable for applications in electronic devices where organic materials are preferred over traditional semiconductors.
Photovoltaic Materials
The compound's characteristics also position it as a potential component in photovoltaic materials , which are essential for solar energy conversion technologies. Its stability and efficiency could enhance the performance of solar cells.
Enzyme Inhibition Studies
Pyrimidine derivatives are frequently employed in enzyme inhibition studies . The compound aids researchers in understanding the mechanisms of enzyme inhibition and developing specific inhibitors that can target various biological pathways. This research is crucial for drug development and understanding metabolic processes.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Inhibits enzymes related to cancer cell proliferation |
| Antimicrobial Agents | Effective against various bacterial and fungal strains | |
| Materials Science | Organic Semiconductors | Favorable electronic properties for electronic devices |
| Photovoltaic Materials | Potential to improve solar cell efficiency | |
| Biological Research | Enzyme Inhibition Studies | Aids in understanding enzyme mechanisms |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of pyrimidine derivatives, including 4,6-dichloro-2-(3-thienyl)-. Researchers found that the compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of the compound against resistant bacterial strains. The results indicated that pyrimidine derivatives could serve as lead compounds for new antibiotic formulations, particularly against strains resistant to conventional treatments.
Mechanism of Action
The mechanism of action of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Table 1: Key Pyrimidine Derivatives and Their Properties
Key Observations:
- This contrasts with the electron-withdrawing trifluoromethyl group, which increases electrophilicity at the 4- and 6-positions . Methylsulfanyl (DCSMP) and methylsulfonyl (DMP) groups demonstrate divergent reactivities: methylsulfanyl acts as a nucleophile in heterocycle formation , while methylsulfonyl serves as a leaving group in polymer synthesis .
- Synthetic Utility: DCSMP is a cornerstone for fused heterocycles (e.g., [1,4]dithiino[2,3-d]pyrimidine) due to its compatibility with lithiation and subsequent reactions with aldehydes or alkyl halides . The 3-thienyl derivative may require alternative synthetic routes, such as Suzuki coupling, to introduce the thienyl moiety, given its absence in standard DCSMP-based protocols.
- Coordination Chemistry: Pyridinyl-substituted analogs (e.g., 4,6-dichloro-2-(2-pyridinyl)pyrimidine) form stable Ru(II) complexes with high photochemical stability .
Biological Activity
Pyrimidine derivatives, particularly those containing thienyl groups, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyrimidine, 4,6-dichloro-2-(3-thienyl)- , exploring its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of Pyrimidine Derivatives
The synthesis of 4,6-dichloro-2-(3-thienyl)-pyrimidine involves various chemical strategies. A common approach includes the treatment of 4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of hindered amines to yield the dichlorinated pyrimidine structure . This compound can then undergo further modifications to introduce thienyl groups or other substituents that enhance its biological activity.
Anticancer Activity
Research has demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds derived from 4,6-dichloro-2-(3-thienyl)-pyrimidine have shown potent activity against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colorectal cancer).
- IC50 Values : Several derivatives exhibited IC50 values lower than standard chemotherapeutic agents like etoposide, indicating superior efficacy .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 12 | MCF-7 | 0.09 ± 0.0085 | |
| 13 | A549 | 0.03 ± 0.0056 | |
| 16 | Colo-205 | 0.01 ± 0.074 |
These findings suggest that modifications on the pyrimidine scaffold can lead to enhanced anticancer activity.
Antimicrobial Activity
The antimicrobial potential of 4,6-dichloro-2-(3-thienyl)-pyrimidine has also been explored. Studies indicate that derivatives of this compound demonstrate good antifungal and antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values ranging from 32 to 125 μg/mL against various microbial strains including E. coli and S. aureus .
Anti-inflammatory Effects
Pyrimidine derivatives have been noted for their anti-inflammatory activities as well. Research indicates that certain pyrimidines significantly inhibit inflammatory mediators such as PGE2 and nitric oxide:
- Mechanism of Action : These compounds reduce the expression of iNOS and COX-2 mRNA levels, which are critical in inflammatory responses .
Case Studies
- Anticancer Evaluation : A study evaluated a series of thieno-pyrimidines for their cytotoxic effects on HepG2 (liver cancer) and HCT-116 (colon cancer) cells. The results indicated that certain derivatives achieved over 65% cytotoxicity at concentrations of 250 μM , demonstrating their potential as anticancer agents .
- Antimicrobial Testing : Another case involved testing synthesized pyrimidines against seven microbial strains, where promising antifungal activities were observed with no MIC detected at higher concentrations .
Q & A
Basic: What are the common synthetic routes for preparing derivatives of 4,6-dichloro-2-(3-thienyl)pyrimidine?
Derivatives are typically synthesized via nucleophilic substitution, oxidation, and chlorination. A representative route involves:
- Step 1 : Benzyloxy substitution of C4/C6 chlorides using benzyl alcohol/NaH (86% yield) to introduce protecting groups .
- Step 2 : Oxidation of the thioether group with m-chloroperbenzoic acid (MCPBA) to form a sulfone (94% yield) .
- Step 3 : Cyanide displacement of the sulfone group using KCN (87% yield) .
- Step 4 : Chlorination at C5 using N-chlorosuccinimide (NCS) to yield trichloropyrimidine derivatives (30% yield over two steps) .
Basic: Which spectroscopic methods are critical for characterizing this compound and its derivatives?
Key techniques include:
- 1H/13C NMR : Assigns substituent positions (e.g., distinguishing benzyloxy vs. thienyl protons) .
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2268 cm⁻¹) .
- Mass Spectrometry (APCI+) : Confirms molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validates purity and composition .
Advanced: How can low yields in trichloropyrimidine synthesis be addressed?
Challenges arise during C5 chlorination and deprotection :
- Optimizing Chlorination : Use excess NCS in acetic acid to improve C5 reactivity .
- Protecting Group Strategy : Benzyl ethers (vs. methyl) enhance deprotection efficiency. For example, TFA/PCl5 achieves 19% yield, while BBr3 may offer alternative pathways .
- Purification : Dry flash chromatography with silica gel (n-hexane/DCM) minimizes product loss .
Advanced: What factors govern regioselectivity in pyrimidine functionalization?
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) direct electrophilic substitution to C5 .
- Steric Hindrance : Bulky substituents at C2 (e.g., sulfones) reduce reactivity at adjacent positions .
- Reagent Choice : NCS selectively targets C5 due to its moderate electrophilicity, avoiding over-chlorination .
Advanced: How can contradictory spectroscopic data be resolved?
- APT NMR : Differentiates CH₃, CH₂, CH, and quaternary carbons to resolve overlapping signals .
- Cross-Validation : Compare IR nitrile peaks with MS molecular ion data to confirm cyanide incorporation .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Basic: What purification methods are effective for these compounds?
- Silica Gel Chromatography : Use gradient elution (n-hexane:DCM) for polar intermediates .
- Recrystallization : Hexane/Et₂O mixtures yield high-purity crystals for sulfones and nitriles .
- Solvent Selection : Anhydrous MeCN/THF prevents hydrolysis during sensitive steps .
Advanced: What strategies enable diversification at the C2 position?
- Thioether Oxidation : Convert methylthio groups to sulfones for nucleophilic displacement (e.g., KCN → nitriles) .
- Direct Substitution : Use amines or alkoxides to replace chloride at C2, though competing C4/C6 reactivity requires protecting groups .
- Cross-Coupling : Suzuki-Miyaura reactions with thienyl boronic acids could introduce aromatic moieties (not explicitly covered in evidence but inferred from synthetic trends).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
